Descyano Citalopram-d4
CAS No.:
Cat. No.: VC0210215
Molecular Formula: C₁₉H₁₈D₄FNO
Molecular Weight: 303.41
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₉H₁₈D₄FNO |
---|---|
Molecular Weight | 303.41 |
Introduction
Chemical Structure and Properties
Descyano Citalopram-d4 is a deuterated derivative of Descyano Citalopram, which is structurally related to Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI). The compound features four hydrogen atoms replaced by deuterium (indicated by "d4"), which enhances its stability and makes it particularly valuable for analytical applications such as mass spectrometry.
The key chemical properties of Descyano Citalopram-d4 are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C19H18D4FNO |
Molecular Weight | 303.41 g/mol |
IUPAC Name | 3-(1-(4-fluorophenyl-2,3,5,6-d4)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine |
CAS Number (unlabeled version) | 390817-87-5 |
Accurate Mass | 303.19 |
Physical State | Solid |
The compound's structure includes a fluorophenyl ring with four deuterium atoms (positions 2,3,5,6), an isobenzofuran system, and a dimethylaminopropyl side chain. Unlike its parent compound Citalopram, Descyano Citalopram-d4 lacks the cyano group at position 5 of the isobenzofuran ring system .
Relationship to Citalopram
Descyano Citalopram-d4 is directly related to Citalopram, which is a widely prescribed antidepressant. Citalopram (1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile) is an SSRI used in the treatment of depression, obsessive-compulsive disorder, and panic disorders .
The key structural difference between Descyano Citalopram-d4 and Citalopram is:
-
The absence of the cyano (CN) group at position 5 of the isobenzofuran ring
-
The presence of four deuterium atoms replacing hydrogens on the fluorophenyl ring
This modified structure maintains similar pharmacological properties while offering distinct advantages for analytical applications.
Synthesis and Development
The synthesis of Descyano Citalopram-d4 typically involves:
-
Starting with Citalopram or a related precursor
-
Removing the cyano group under controlled conditions using hydrolysis or reduction techniques
-
Incorporating deuterium labeling at specific positions on the fluorophenyl ring
An important consideration in the synthesis is maintaining the stereochemical integrity of the molecule. Citalopram exists as a racemic mixture with both S-(+) and R-(-) enantiomers, with the S-(+) enantiomer (escitalopram) being more pharmacologically active in terms of serotonin reuptake inhibition .
The development of deuterated analogs like Descyano Citalopram-d4 represents an important advance in pharmaceutical research, enabling more precise analytical methods and improved understanding of drug metabolism .
Analytical Applications
The primary application of Descyano Citalopram-d4 is as an internal standard in analytical chemistry, particularly for quantifying Citalopram levels in biological samples . This application leverages several key properties of the compound:
Application | Method | Advantage of Deuteration |
---|---|---|
Quantitative Analysis | LC-MS/MS | Enhanced mass spectrometric differentiation |
Metabolic Pathway Studies | GC-MS | Better tracking of metabolic processes |
Pharmacokinetic Studies | Mass Spectrometry | Improved accuracy in concentration measurements |
Stability Testing | Chromatographic Methods | Reliable reference standards |
When used as an internal standard, Descyano Citalopram-d4 allows researchers to accurately quantify the concentration of Citalopram and related compounds in complex biological matrices such as plasma, urine, or tissue samples. The deuterium labeling provides a mass shift that can be easily distinguished by mass spectrometry while maintaining virtually identical chemical behavior to the non-deuterated compound .
Comparative Analysis with Other Citalopram Derivatives
Several deuterated derivatives of Citalopram and related compounds have been developed for research and analytical purposes. The following table compares Descyano Citalopram-d4 with other related compounds:
Compound | Molecular Formula | Molecular Weight | Key Characteristic |
---|---|---|---|
Descyano Citalopram-d4 | C19H18D4FNO | 303.41 | No cyano group, 4 deuterium atoms |
Citalopram-d4 | C20H17D4FN2O | 328.42 | 4 deuterium atoms, retains cyano group |
Citalopram-d6 | C20H15D6FN2O | 330.43 | 6 deuterium atoms, retains cyano group |
(S)-Citalopram-d4 Oxalate | C22H19D4FN2O5 | 418.45 | S-enantiomer, oxalate salt |
N-Desmethyl Citalopram-d3 | C19H17D3ClFN2O | 349.84 | Missing one methyl group |
Each of these compounds serves specific analytical purposes, with variations in deuterium position and number providing different advantages depending on the specific research application .
Research Applications and Current Studies
Descyano Citalopram-d4 is utilized in various research applications:
Pharmacokinetic Studies
Researchers use Descyano Citalopram-d4 to trace metabolic pathways of Citalopram within the human body. The deuterium labeling allows for precise tracking of the compound through various biological transformations, providing insights into absorption, distribution, metabolism, and excretion processes .
Interaction Studies
Studies involving Descyano Citalopram-d4 focus on pharmacodynamic properties when co-administered with other drugs. These studies are crucial for understanding potential drug-drug interactions and optimizing therapeutic regimens involving SSRIs.
Analytical Method Development
Future Perspectives
The development and application of Descyano Citalopram-d4 highlight several important trends in pharmaceutical research:
-
Increased use of stable isotope-labeled compounds for analytical applications
-
Growing interest in deuterated pharmaceuticals for potential therapeutic advantages
-
Enhanced focus on understanding drug metabolism at a molecular level
As analytical technologies continue to advance, the role of precisely labeled compounds like Descyano Citalopram-d4 will likely expand, enabling more sensitive and accurate measurements in both research and clinical settings .
The future may also see increased investigation into whether the kinetic isotope effects of deuteration in compounds like Descyano Citalopram-d4 could be leveraged for therapeutic advantages, such as reduced metabolism-related toxicity or improved pharmacokinetic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume